molecular formula C8H9N3O B3302193 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine CAS No. 915921-29-8

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine

Cat. No.: B3302193
CAS No.: 915921-29-8
M. Wt: 163.18 g/mol
InChI Key: MJQBYUUVVNHZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine is a heterocyclic compound that features a benzo[c][1,2,5]oxadiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The benzo[c][1,2,5]oxadiazole moiety is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine typically involves the formation of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the N-methylmethanamine group. One common method involves the cyclization of an appropriate precursor, such as a nitroaniline derivative, under acidic or basic conditions to form the oxadiazole ring. Subsequent methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[c][1,2,5]oxadiazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Functionalized benzo[c][1,2,5]oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The electron-withdrawing properties of the benzo[c][1,2,5]oxadiazole ring can influence the binding affinity and specificity of the compound towards its molecular targets. In materials science, the compound’s photophysical properties can be harnessed for applications in optoelectronic devices.

Comparison with Similar Compounds

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share a similar ring structure but contain a sulfur atom instead of an oxygen atom. They exhibit different electronic properties and reactivity profiles.

    Benzo[c][1,2,5]triazole derivatives: These compounds have an additional nitrogen atom in the ring, which can significantly alter their chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of the benzo[c][1,2,5]oxadiazole ring and the N-methylmethanamine group, which imparts distinct electronic and steric properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBYUUVVNHZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=NON=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.